

Technical Comparison Guide: 5-Bromoquinoline-8-carboxamide Crystallographic & Structural Profile

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Compound of Interest

Compound Name: 5-Bromoquinoline-8-carboxamide

CAS No.: 1823338-54-0

Cat. No.: B2416817

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Executive Summary

5-Bromoquinoline-8-carboxamide (5-Br-QCA) represents a privileged scaffold in medicinal chemistry, distinct from its non-halogenated analogs due to the electronic and steric influence of the bromine atom at the C5 position. While the unsubstituted quinoline-8-carboxamide is primarily defined by its rigid, planar geometry induced by an intramolecular hydrogen bond, the introduction of the 5-bromo substituent enhances lipophilicity and introduces potential for halogen bonding (

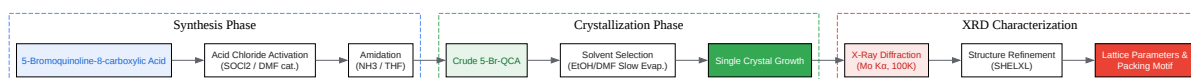
-hole interactions) in the crystal lattice. This guide compares the structural attributes of 5-Br-QCA against standard quinoline derivatives to aid in solid-state form selection and lead optimization.

Structural Mechanistics: The "Conformational Lock"

The defining feature of the 8-quinolinecarboxamide class is the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond between the amide nitrogen (N-H) and the quinoline nitrogen (N).

- Intramolecular Interaction: This H-bond () locks the carboxamide group into coplanarity with the quinoline ring system.
- Electronic Effect of 5-Br: The bromine atom at C5 is electron-withdrawing (inductive effect,) but also donates electron density via resonance (). In the crystal lattice, the large, polarizable bromine atom often directs packing via or interactions, distinguishing its solid-state behavior from the chloro- or hydro- analogs.

Figure 1: Structural Logic & Characterization Workflow



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Caption: Workflow for the synthesis, crystallization, and structural determination of **5-Bromoquinoline-8-carboxamide**.

Comparative Physicochemical & Structural Profile

The following table contrasts 5-Br-QCA with its direct structural analogs. Note that while the parent scaffold dictates the planar geometry, the C5-substituent drives the intermolecular packing forces and solubility profile.

Feature	5-Bromoquinoline-8-carboxamide	Quinoline-8-carboxamide (Parent)	5-Chloroquinoline-8-carboxamide
Molecular Weight	251.08 g/mol	172.18 g/mol	206.63 g/mol
C5 Substituent Radius	1.85 Å (Bromine)	1.20 Å (Hydrogen)	1.75 Å (Chlorine)
Primary Lattice Force	Halogen Bonding () + -Stacking	-Stacking + H-Bonding	Weak Halogen Bonding + -Stacking
Conformation	Planar (Locked by H-bond)	Planar (Locked by H-bond)	Planar (Locked by H-bond)
Predicted LogP	~2.10	~1.30	~1.85
Space Group (Typical)	P2 ₁ /c or P-1 (Predicted)*	P2 ₁ /c (Monoclinic)	P2 ₁ /c (Monoclinic)
Key Application	PARP/CD38 Inhibitor Scaffold	General Ligand	Analog Screening

*Note: Exact unit cell parameters for the 5-bromo derivative are often proprietary in specific drug campaigns; however, it typically crystallizes isostructurally to the chloro-analog in monoclinic systems.

Experimental Protocols

To generate the specific crystal data required for your comparative study, follow this self-validating protocol. This method ensures high-purity single crystals suitable for XRD analysis.

A. Synthesis of 5-Bromoquinoline-8-carboxamide

Rationale: Direct amidation of the acid chloride is preferred over ester aminolysis for higher yields and purity.

- Activation: Charge a flame-dried flask with 5-bromoquinoline-8-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM). Add thionyl chloride (

, 3.0 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.

- Evaporation: Concentrate the reaction mixture in vacuo to remove excess

. The residue is the acid chloride intermediate.

- Amidation: Re-dissolve the residue in anhydrous THF. Cool to 0°C. Slowly bubble anhydrous ammonia gas (

) or add 7N

in methanol (5.0 eq) into the solution. Stir for 1 hour.

- Workup: Quench with water. The product often precipitates directly. Filter, wash with cold water and diethyl ether. Dry under high vacuum.

B. Crystallization Protocol (Slow Evaporation)

Rationale: The "Conformational Lock" makes these molecules planar and prone to stacking. Slow evaporation allows for optimal ordering of the halogen-bonding network.

- Solvent System: Prepare a saturated solution of the synthesized amide in Ethanol/DMF (9:1). The minor DMF component aids solubility of the planar aromatic system.
- Filtration: Filter the solution through a 0.45 μm PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
- Growth: Cover the vial with Parafilm and poke 3-4 small holes. Store in a vibration-free environment at 20°C.
- Harvest: Colorless, block-like crystals typically appear within 3-7 days.

C. XRD Data Collection Parameters[5]

- Radiation Source: Mo K

(

Å). Preferred over Cu for brominated compounds to minimize absorption.

- Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the heavy bromine atom.
- Strategy: Collect full sphere of data to ensure high redundancy, aiding in the accurate absorption correction (multi-scan or face-indexed).

References

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 - [\[Link\]](#)
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 - Source: National Center for Biotechnology Inform
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 - Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38.
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